1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPSRUVLCYXTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CSCC2)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784316-97-7 | |
| Record name | 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3.1. Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety can undergo esterification or amide formation under standard conditions. For example:
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts.
-
Amide Formation : Reaction with amines (e.g., primary/secondary amines) using coupling agents like EDC.
3.2. Ring-Opening Reactions
The partially saturated thiopyran ring may undergo ring-opening under acidic or basic conditions, potentially leading to thiols or disulfides.
3.3. Oxidative Transformations
-
S-Oxidation : Thiopyran sulfur can oxidize to sulfoxides or sulfones under oxidative conditions (e.g., hydrogen peroxide, m-CPBA) .
-
Dimerization : Oxidative coupling with similar molecules may form disulfide-linked dimers .
3.4. Electrophilic Substitution
The aromatic pyrrole ring may participate in electrophilic substitution (e.g., nitration, alkylation) due to its electron-rich nature.
Data Tables: Hypothetical Reactions and Conditions
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity can be attributed to its functional groups, particularly the carboxylic acid. It can undergo various chemical reactions such as:
- Esterification : Formation of esters with alcohols.
- Decarboxylation : Loss of carbon dioxide under certain conditions.
- Nucleophilic substitution : Reacting with nucleophiles due to the electrophilic nature of the carbonyl carbon in the carboxylic acid group.
Biological Activities
1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid exhibits significant biological activities. Compounds with similar structures have been reported to possess:
- Antimicrobial properties : Effective against various bacterial strains.
- Antitumor activity : Inhibiting cancer cell proliferation through different mechanisms.
- Anti-inflammatory effects : Modulating inflammatory pathways.
Applications in Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Drug Development : Its structural characteristics allow it to serve as a scaffold for designing new drugs targeting specific diseases, particularly those related to infectious agents and cancer. For instance, studies have explored its potential as a hepatitis B virus capsid assembly modulator (CAM) .
- Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
- Biocatalysis : Research has indicated that enzymes can facilitate the conversion of related compounds into desired products, showcasing its utility in biocatalytic processes .
Case Study 1: Hepatitis B Virus Capsid Assembly Modulators
A study focused on pyrrole-scaffold inhibitors demonstrated that compounds similar to this compound could effectively modulate the assembly of hepatitis B virus capsids. The research highlighted key binding characteristics influencing their potency and led to the identification of novel potent CAMs with favorable pharmacokinetic properties .
Case Study 2: Antimicrobial Activity
Research has indicated that compounds derived from similar structural frameworks exhibit significant antimicrobial activity. These findings suggest that this compound could be further explored for developing new antimicrobial agents .
Case Study 3: Synthesis and Characterization
Various synthetic routes have been developed for preparing this compound, showcasing its versatility in organic synthesis. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism by which 1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and structurally related analogs:
Key Findings from Comparative Analysis
Bioactivity and Metabolism
- Pyrrole-2-carboxylic acid exhibits antimicrobial and anti-inflammatory properties by inhibiting bacterial 4-hydroxyproline-2-epimerase (HyPRE) and modulating intestinal redox homeostasis . The target compound’s thiopyrano fusion may enhance these effects by improving membrane permeability or resistance to oxidative degradation.
- Sulfur vs.
Biological Activity
1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
- IUPAC Name : 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid
- Molecular Formula : C₉H₁₁NO₂S
- Molecular Weight : 197.26 g/mol
- Chemical Structure : The compound features a thiopyrano-pyrrole framework which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of thiopyrano-pyrroles have shown efficacy against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria through interference with bacterial cell wall synthesis and protein function.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Thiopyrano Derivative A | E. coli | 15 |
| Thiopyrano Derivative B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored through various in vitro assays. The mechanism typically involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In one study, a related thiopyrano compound was shown to reduce inflammation markers in macrophage cultures.
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).
Case Study: Cytotoxicity in MCF-7 Cells
In a controlled experiment:
- Concentration Range : 0.1 µM to 100 µM
- IC50 Value : Approximately 10 µM
The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiopyrano derivatives. Modifications at specific positions on the thiopyrano ring can enhance potency and selectivity against target cells.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Increased solubility and bioavailability |
| Carboxylic acid at position 2 | Enhanced interaction with cellular receptors |
Q & A
Basic: What synthetic methodologies are effective for preparing 1-methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid?
Answer:
The synthesis of this thiopyrano-pyrrole derivative can be approached via catalytic coupling reactions or oxidative polymerization. For example, copper-catalyzed coupling (e.g., using CuBr with pyrrole-2-carboxylic acid as a ligand) under basic conditions (K₃PO₄ in DMSO) has been effective for analogous heterocyclic systems, achieving yields of ~40% . Oxidative polymerization using H₂O₂ and glucose oxidase (GOx) in water-ethanol medium (pH 2.0–5.0) is another environmentally friendly method, producing stable polymers after purification via centrifugation and freeze-drying .
Basic: How is the crystal structure of this compound characterized?
Answer:
X-ray crystallography is the gold standard. The compound’s hydrogen-bonding patterns and dimerization can be resolved using monoclinic crystals grown from ethanol/ethyl acetate mixtures. Key features include N–H⋯O and O–H⋯O interactions forming centrosymmetric dimers (R₂²(10) and R₂²(8) motifs), critical for understanding packing and stability .
Advanced: What computational models predict its decarboxylation behavior?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** level with solvation effects (CPCM model) is recommended. Studies on pyrrole-2-carboxylic acid show that protonation and hydration lower the C–C cleavage barrier (e.g., from 51.42 to 9.77 kcal/mol with H₂O/H⁺), suggesting similar mechanisms for the thiopyrano analog. Solvent polarity and acidity significantly influence reaction pathways .
Advanced: How can its biological activity be evaluated against pathogens?
Answer:
Minimum Inhibitory Concentration (MIC) assays and membrane-damage studies (e.g., cytoplasmic leakage via UV absorption) are key. For Listeria monocytogenes, PCA derivatives disrupt lipoteichoic acid biosynthesis and membrane integrity. In vitro validation in food matrices (e.g., lettuce, beef) at 0.5–2.0 mg/mL concentrations is advised .
Basic: What is the pKa of the carboxylic acid group, and how does it affect reactivity?
Answer:
The thiopyrano ring’s electron-withdrawing effects likely lower the pKa compared to pyrrole-2-carboxylic acid (pKa 4.4). Experimental determination via potentiometric titration in aqueous/organic solvents is critical, as acidity influences solubility, metal coordination, and reaction kinetics .
Advanced: Can it be polymerized for material science applications?
Answer:
Yes. Enzymatic polymerization using GOx-generated H₂O₂ at mild pH (3.0–5.0) produces poly(carboxylic acid) particles. FTIR analysis (KBr pellets) confirms polymerization via C4/C5 oxidation of the pyrrole ring. Applications include conductive polymers or biosensors .
Advanced: How to model its electronic properties for reaction optimization?
Answer:
DFT calculations (Gaussian 03/09) with solvent models (e.g., CPCM) predict frontier molecular orbitals (HOMO/LUMO) and transition states. For decarboxylation, monitor the C–C bond rupture energy and proton transfer pathways. Include dispersion corrections for non-covalent interactions .
Advanced: What strategies control regioselectivity in derivative synthesis?
Answer:
Regioselective functionalization is achieved via catalyst choice (e.g., CuBr for C–N coupling) and steric directing groups. For example, methyl/ethyl substituents on the pyrrole nitrogen guide electrophilic substitution to the 4-position, as seen in methyl 4-amino-1-ethylpyrrole-2-carboxylate synthesis .
Basic: What are its solubility and stability in aqueous/organic solvents?
Answer:
The carboxylic acid group confers moderate water solubility (enhanced as hydrochloride salts). Stability tests in buffers (pH 2–7) are essential due to decarboxylation risks under acidic conditions. Ethanol/DMSO mixtures are ideal for stock solutions .
Advanced: What role does it play in medicinal chemistry scaffold design?
Answer:
As a bifunctional building block (carboxylic acid + heterocycle), it enables SAR studies for kinase inhibitors or antimicrobials. For example, coupling with trifluoromethyl-pyrazolo pyridines yields derivatives with confirmed bioactivity via NMR and LCMS characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
